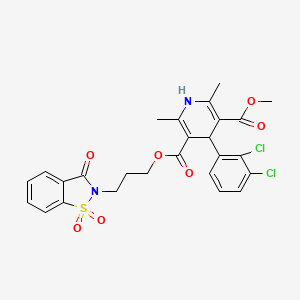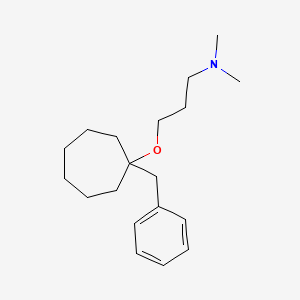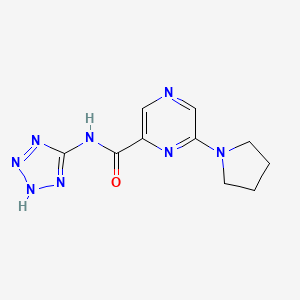
jc-1
科学研究应用
化学
在化学中,JC-1 用作探针来研究线粒体膜的性质。 它指示膜电位变化的能力使其成为研究各种化学试剂对线粒体功能影响的宝贵工具 .
生物学
This compound 在细胞生物学中广泛用于监测线粒体健康。它通过指示线粒体膜电位变化来帮助检测凋亡的早期阶段。 此应用对于理解细胞对压力的反应以及程序性细胞死亡的机制至关重要 .
医学
在医学研究中,this compound 用于研究与线粒体功能障碍相关的疾病,例如神经退行性疾病和癌症。 它通过深入了解线粒体动力学和健康状况来帮助开发治疗策略 .
工业
在生物技术行业,this compound 用于高通量筛选分析中,以评估药物对线粒体功能的影响。 其荧光特性使研究人员能够快速准确地评估各种细胞类型中线粒体的健康状况 .
作用机制
JC-1 通过根据膜电位积聚在线粒体中来发挥作用。在高膜电位下,this compound 形成聚集体,发出红色荧光。在低膜电位下,它以单体形式存在,发出绿色荧光。 这种荧光变化使研究人员能够监测线粒体健康和功能的变化 .
生化分析
Biochemical Properties
JC-1 dye plays a significant role in biochemical reactions, particularly in the context of mitochondrial function The compound interacts with various biomolecules, including enzymes and proteins, to monitor mitochondrial membrane potentialIn contrast, in cells with compromised mitochondrial function, this compound remains in its monomeric form, emitting green fluorescence . This interaction with mitochondrial membrane potential allows researchers to distinguish between healthy and unhealthy cells based on the fluorescence emission spectrum.
Cellular Effects
This compound dye influences various cellular processes by acting as an indicator of mitochondrial health. The compound is used to monitor changes in mitochondrial membrane potential, which is crucial for understanding cell function and viability. This compound dye has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by providing insights into mitochondrial depolarization and apoptosis . The ability of this compound dye to differentiate between healthy and apoptotic cells makes it a valuable tool in cell biology research.
Molecular Mechanism
The molecular mechanism of this compound dye involves its potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, this compound dye forms red fluorescent J-aggregates. In cells undergoing apoptosis or with low mitochondrial membrane potential, this compound remains in its monomeric form, emitting green fluorescence . This shift in fluorescence emission is due to the changes in the electrochemical gradient across the mitochondrial membrane, which affects the dye’s aggregation state.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound dye can change over time. The stability and degradation of this compound dye are important factors to consider when conducting experiments. This compound dye is known to be stable under specific conditions, but prolonged exposure to light or extreme temperatures can lead to its degradation . Long-term studies have shown that this compound dye can provide consistent results when used to monitor mitochondrial membrane potential in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound dye can vary with different dosages in animal models. Studies have shown that this compound dye is effective at low concentrations, with higher concentrations leading to the formation of J-aggregates . At excessively high doses, this compound dye may exhibit toxic or adverse effects, including interference with cellular functions and potential cytotoxicity. It is essential to optimize the dosage to achieve accurate and reliable results in animal studies.
Metabolic Pathways
This compound dye is involved in metabolic pathways related to mitochondrial function. The compound interacts with enzymes and cofactors that regulate mitochondrial membrane potential and cellular metabolism . This compound dye’s ability to monitor changes in mitochondrial membrane potential provides insights into metabolic flux and the levels of metabolites within cells. This information is valuable for understanding the metabolic state of cells and their response to various stimuli.
Transport and Distribution
This compound dye is transported and distributed within cells and tissues through its interaction with mitochondrial membrane potential. The compound accumulates in the mitochondria of healthy cells, forming red fluorescent J-aggregates . This selective accumulation allows researchers to visualize and quantify mitochondrial health and function. This compound dye’s transport and distribution are influenced by factors such as membrane potential, cellular environment, and the presence of specific transporters or binding proteins.
Subcellular Localization
The subcellular localization of this compound dye is primarily within the mitochondria. The compound’s activity and function are closely tied to its ability to accumulate in the mitochondria based on membrane potential . This compound dye’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell. This precise localization allows researchers to study mitochondrial function and health with high accuracy.
准备方法
合成路线和反应条件
JC-1 的合成涉及 5,5',6,6'-四氯-1,1',3,3'-四乙基苯并咪唑与碘化花菁的反应。反应通常在有机溶剂中进行,在受控温度和 pH 条件下进行,以确保形成所需的碳菁结构。 该过程需要仔细的纯化步骤,包括重结晶和色谱,以实现高纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及自动化系统,以精确控制反应条件,确保质量和产量的一致性。 最终产品经过严格的质量控制测试,以满足研究和商业用途的行业标准 .
化学反应分析
反应类型
JC-1 主要由于其荧光性质而发生光物理反应。在正常条件下,它通常不参与氧化、还原或取代反应。 其荧光会受到周围环境的影响,例如 pH 值的变化或特定离子的存在 .
常用试剂和条件
合成 this compound 中涉及的主要试剂包括四氯苯并咪唑和碘化花菁。 反应条件通常涉及有机溶剂(如二甲基亚砜 (DMSO))和受控温度,以促进碳菁结构的形成 .
形成的主要产物
合成 this compound 形成的主要产物是碳菁染料本身。 该化合物表现出不同的荧光性质,在较低浓度下表现出绿色荧光,在较高浓度下或在高线粒体膜电位存在下表现出红色荧光 .
相似化合物的比较
类似化合物
罗丹明 123: 另一种用于测量线粒体膜电位的荧光染料。与 JC-1 不同,它不形成聚集体,只发出绿色荧光。
四甲基罗丹明甲酯 (TMRM): 与 this compound 相似,TMRM 根据膜电位积聚在线粒体中,但不会表现出荧光颜色的变化。
MitoTracker 染料: 这些染料也靶向线粒体,但具有不同的荧光性质,用于各种应用,包括跟踪线粒体的运动和形态
This compound 的独特性
This compound 根据线粒体膜电位将其荧光从绿色变为红色的独特能力使其与其他染料区别开来。 此特性允许比率测量,从而提供有关线粒体健康和功能的更准确和可靠的数据 .
属性
IUPAC Name |
5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNNIUVBDKICAX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl4IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3520-43-2 | |
| Record name | 5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolocarbocyanine iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3520-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JC 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3520-43-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)

![2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B1663173.png)
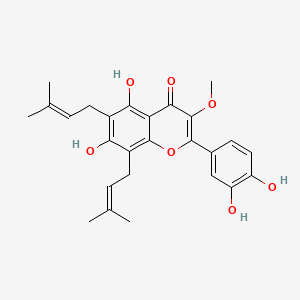
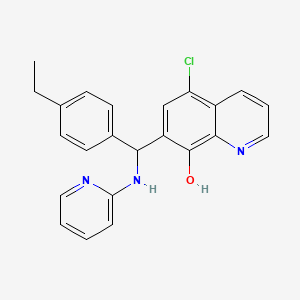
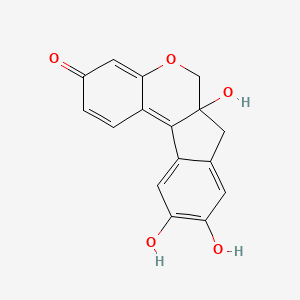
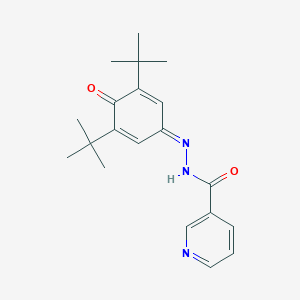
![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)
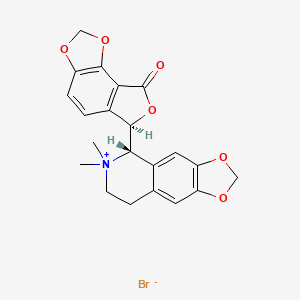
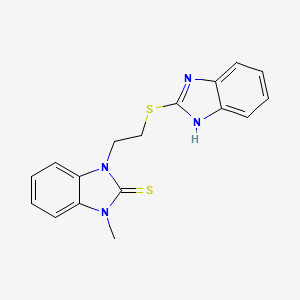
![3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1663185.png)
